molecular formula C19H12BrN3O3S B11658705 (3Z)-1-acetyl-3-{2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-acetyl-3-{2-[(4-bromophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11658705
M. Wt: 442.3 g/mol
InChI Key: HPDTZVPXBYSMPC-NXVVXOECSA-N
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Description

1-ACETYL-3-[(5Z)-2-[(4-BROMOPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazole ring, an indole moiety, and a bromophenyl group

Preparation Methods

The synthesis of 1-ACETYL-3-[(5Z)-2-[(4-BROMOPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-ACETYL-3-[(5Z)-2-[(4-BROMOPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, altering their activity. The indole moiety is known to bind to various proteins, influencing cellular pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12BrN3O3S/c1-10(24)23-14-5-3-2-4-13(14)15(18(23)26)16-17(25)22-19(27-16)21-12-8-6-11(20)7-9-12/h2-9H,1H3,(H,21,22,25)/b16-15-

InChI Key

HPDTZVPXBYSMPC-NXVVXOECSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)Br)S3)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)C1=O

Origin of Product

United States

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